![molecular formula C10H8CuF6O4 B15249842 Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-](/img/structure/B15249842.png)
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- is a coordination compound that features copper as the central metal ion coordinated with two ligands of 2-(trifluoromethyl)acetoacetaldehyde
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- typically involves the reaction of copper(II) salts with 2-(trifluoromethyl)acetoacetaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
科学研究应用
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, such as proteins and nucleic acids, affecting their structure and function. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.
相似化合物的比较
Similar Compounds
- Copper(II) acetylacetonate
- Copper(II) trifluoroacetylacetonate
- Copper(II) hexafluoroacetylacetonate
Uniqueness
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties, such as increased lipophilicity and stability. These properties make it particularly useful in applications where enhanced interaction with hydrophobic environments is desired.
属性
分子式 |
C10H8CuF6O4 |
|---|---|
分子量 |
369.70 g/mol |
IUPAC 名称 |
copper;3-oxo-2-(trifluoromethyl)butanal |
InChI |
InChI=1S/2C5H4F3O2.Cu/c2*1-3(10)4(2-9)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
InChI 键 |
LOQNWBTVPJLQCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[C-](C=O)C(F)(F)F.CC(=O)[C-](C=O)C(F)(F)F.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


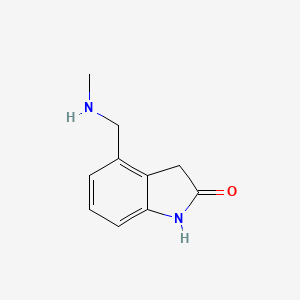
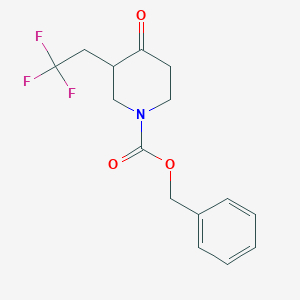
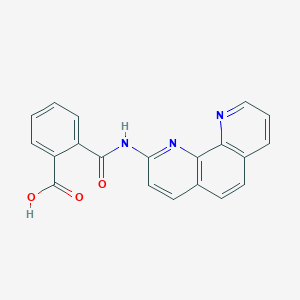
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
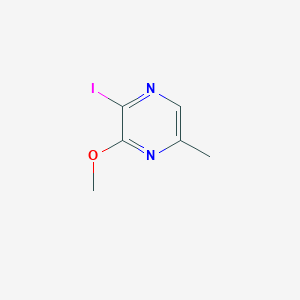
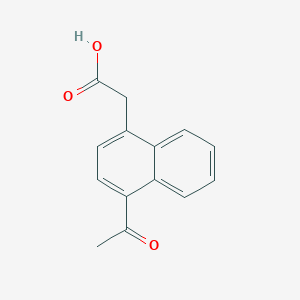
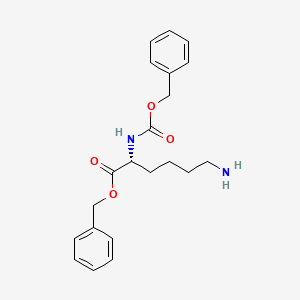
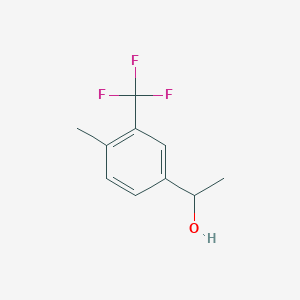


![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
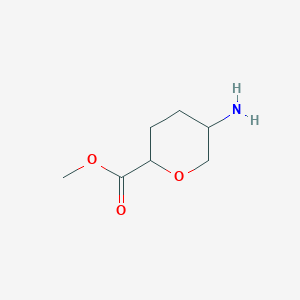

![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)
